NH2-C5-PEG4-N3-L-Lysine-PEG3-N3
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Overview
Description
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a cleavable seven-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. This compound is used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units and the incorporation of functional groups such as azide and lysine. The synthesis typically involves the following steps:
PEGylation: The attachment of PEG units to the lysine molecule.
Azide Incorporation: Introduction of the azide group to the PEGylated lysine.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to synthesize the compound.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are used to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product
Chemical Reactions Analysis
Types of Reactions
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, alkyne-containing molecules, DBCO, BCN.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with alkyne-containing molecules, resulting in the formation of stable triazole linkages .
Scientific Research Applications
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates for studying biological processes.
Medicine: Integral in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 involves its role as a linker in antibody-drug conjugates. The azide group of the compound reacts with alkyne-containing drugs or targeting molecules through CuAAc or SPAAC reactions, forming stable triazole linkages. This allows for the precise attachment of therapeutic agents to antibodies, enabling targeted delivery to cancer cells. The cleavable nature of the linker ensures that the drug is released in the target environment, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: Cleavable seven-unit PEG linker.
NH2-C5-PEG4-N3-L-Lysine-PEG3-NH2: Similar structure but with an amine group instead of an azide group.
NH2-C5-PEG4-N3-L-Lysine-PEG3-COOH: Similar structure but with a carboxyl group instead of an azide group.
Uniqueness
This compound is unique due to its cleavable nature and the presence of an azide group, which allows for versatile click chemistry reactions. This makes it highly suitable for the synthesis of antibody-drug conjugates and other bioconjugates, providing targeted and efficient delivery of therapeutic agents .
Properties
Molecular Formula |
C25H49N9O9 |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C25H49N9O9/c26-5-2-1-3-23(25(36)29-6-10-38-14-18-42-19-15-39-11-7-30-33-27)32-24(35)4-9-37-13-17-41-21-22-43-20-16-40-12-8-31-34-28/h23H,1-22,26H2,(H,29,36)(H,32,35)/t23-/m0/s1 |
InChI Key |
CHUDRVBSOKGAET-QHCPKHFHSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
C(CCN)CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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